Epirizole

Beschreibung

Epirizole is an oral nonsteroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.

EPIRIZOLE is a small molecule drug with a maximum clinical trial phase of II.

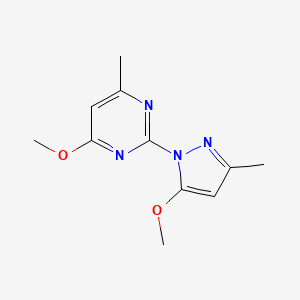

4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine. A pyrimidinyl pyrazole with antipyretic, analgesic, and anti-inflammatory activity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAXSHUQNIEUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045422 | |

| Record name | Epirizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18694-40-1 | |

| Record name | Epirizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18694-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epirizole [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epirizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epirizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

90-92 | |

| Record name | Epirizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Epirizole's Mechanism of Action on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epirizole is a pyrazole (B372694) derivative classified as a non-steroidal anti-inflammatory drug.[1] Like other drugs in this class, its principal mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis.[1] Prostaglandins (B1171923) are lipid compounds that play a crucial role in the inflammatory response, mediating pain, fever, and swelling.[2] By suppressing prostaglandin production, epirizole effectively alleviates the symptoms of various inflammatory conditions.[3] Beyond its primary action on the cyclooxygenase pathway, evidence also suggests that epirizole may exert anti-inflammatory effects through the stabilization of lysosomal membranes and the inhibition of leukocyte migration.[3][4]

Core Mechanism: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of epirizole are primarily attributed to its ability to block the synthesis of prostaglandins.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1] Some evidence suggests that epirizole may exhibit a degree of selectivity towards the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation.[2][3] This contrasts with the constitutive expression of COX-1, which is involved in homeostatic functions such as maintaining the gastric lining.[3]

Impact on Prostaglandin and Thromboxane Production

In vivo studies in rats have demonstrated that ulcerogenic doses of mepirizole (an alternative name for epirizole) significantly reduce the generation of several key pro-inflammatory mediators in both gastric and duodenal mucosa. This provides direct evidence of its inhibitory effect on the prostaglandin synthesis pathway. The extent of this reduction was noted to be less pronounced than that observed with the potent NSAID, indomethacin.[5]

Table 1: Effect of Mepirizole on Prostaglandin and Thromboxane Generation in Rats [5]

| Prostanoid | Effect of Mepirizole (100 mg/kg, s.c.) | Comparative Effect of Indomethacin (10 mg/kg, s.c.) |

| Prostaglandin E2 (PGE2) | Reduced Generation | More Pronounced Reduction |

| Prostaglandin F2α (PGF2α) | Reduced Generation | More Pronounced Reduction |

| 6-keto-Prostaglandin F1α (a stable metabolite of PGI2) | Reduced Generation | More Pronounced Reduction |

| Thromboxane B2 (a stable metabolite of TXA2) | Reduced Generation | More Pronounced Reduction |

Signaling Pathway

The primary signaling pathway affected by epirizole is the conversion of arachidonic acid to prostaglandins by the COX enzymes. By inhibiting COX-1 and COX-2, epirizole effectively blocks the downstream production of various pro-inflammatory prostaglandins.

References

- 1. Mechanism of biological actions of mepirizole, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mepirizole-induced duodenal ulcers in rats and their pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decrease in alkaline secretion during duodenal ulceration induced by mepirizole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defects in prostaglandin synthesis and metabolism in ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepirizole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepirizole, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Mepirizole. Detailed experimental protocols for its synthesis are outlined, and its primary pharmacological effects, including the inhibition of prostaglandin (B15479496) synthesis and leukocyte chemotaxis, are discussed. Quantitative data on its biological activity is presented, and key pathways are visualized to facilitate a comprehensive understanding of this pyrazole-based therapeutic agent.

Discovery and History

Mepirizole, chemically known as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, was first introduced by Daiichi Seiyaku in the mid-1970s.[1] Initial research and development were detailed in a South African patent application filed in 1968, which described its synthesis and foundational pharmacological properties.[2][3] As a non-acidic pyrazole (B372694) derivative, Mepirizole presented an alternative to the existing NSAIDs of the time.

Chemical Synthesis

The synthesis of Mepirizole involves a multi-step process, beginning with the formation of a pyrazolinone intermediate followed by methylation. The following protocol is based on the manufacturing process described for the compound.[4]

Synthesis of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one (Intermediate)

Experimental Protocol:

-

A mixture of 16.3 g of 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine, 13.7 g of ethyl acetoacetate, and 16.3 ml of methanol (B129727) is refluxed for 2 hours on a water bath.[4]

-

After the reaction, the mixture is cooled, and the precipitated crystals are collected by filtration.[4]

-

The crude product is washed with a small amount of methanol and then air-dried.

-

A mixture of 4.7 g of sodium hydroxide (B78521), 4.7 ml of water, and 27 ml of methanol is added dropwise to the crude product at approximately 50°C.[4]

-

The reaction mixture is then refluxed for an additional 2 hours.[4]

-

Methanol is distilled off, and the residue is dissolved in 130 ml of water.[4]

-

The solution is adjusted to pH 6 with acetic acid, causing the product to precipitate.[4]

-

The precipitate is filtered, washed with water, and dried to yield the crystalline product.[4]

-

Recrystallization from ligroin can be performed for further purification.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95.3% | [4] |

| Melting Point (crude) | 97-98°C | [4] |

| Melting Point (recrystallized) | 102-103°C | [4] |

Synthesis of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-5-methoxypyrazole (Mepirizole)

Experimental Protocol:

-

To a solution of 4.76 g of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one in 200 ml of ether, an ether solution containing 6 molar equivalents of diazomethane (B1218177) is added.[4]

-

The reaction mixture is allowed to stand at room temperature for 20 hours.[4]

-

The solvent is distilled off, and the residue is dissolved in 160 ml of water.[4]

-

The aqueous solution is made alkaline (pH 10) with sodium hydroxide solution and extracted three times with 140 ml of benzene (B151609).[4]

-

The combined benzene extracts are washed with a small amount of water, dried over sodium sulfate, and evaporated to yield a crystalline mass.[4]

-

Recrystallization from isopropylether affords colorless prisms of Mepirizole.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 84% | [4] |

| Melting Point | 90-92°C | [3][4] |

Synthesis Pathway Diagram

Mechanism of Action

Mepirizole exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the inhibition of prostaglandin synthesis and the suppression of leukocyte migration.

Inhibition of Prostaglandin Synthesis

Like other NSAIDs, a primary mechanism of action for Mepirizole is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the COX pathway, Mepirizole reduces the production of these pro-inflammatory molecules.

Signaling Pathway Diagram:

Suppression of Leukocyte Chemotaxis

In addition to its effects on prostaglandin synthesis, Mepirizole has been shown to suppress the migration of leukocytes. A 1977 study demonstrated its inhibitory effects on leukocyte chemotaxis both in vivo and in vitro. This action contributes to its anti-inflammatory properties by reducing the infiltration of immune cells to the site of inflammation.

Experimental Workflow Diagram:

Pharmacological Data

Conclusion

Mepirizole is a pyrazole-based NSAID with a well-defined synthetic pathway and a dual mechanism of action involving the inhibition of prostaglandin synthesis and the suppression of leukocyte chemotaxis. This technical guide has provided a comprehensive overview of its discovery, detailed synthesis protocols, and a visual representation of its pharmacological effects. The information presented serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Epirizole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-Depth Analysis of a Pyrazole-Based Non-Steroidal Anti-Inflammatory Drug

Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has a well-established role in the management of pain and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of epirizole and related compounds, intended for researchers, scientists, and professionals in the field of drug development. The guide delves into its mechanism of action, key structural features influencing its biological activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

Epirizole, chemically known as 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine, exerts its therapeutic effects through a multi-faceted mechanism, characteristic of many NSAIDs, but with some distinguishing features.[1][2] Its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][3] There is evidence to suggest that epirizole exhibits a degree of selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2]

Beyond COX inhibition, epirizole's anti-inflammatory properties are augmented by its ability to stabilize lysosomal membranes.[1] This action prevents the release of lysosomal enzymes that can exacerbate tissue damage and inflammation. Furthermore, epirizole has been shown to inhibit the migration of polymorphonuclear leukocytes (PMNs) to the site of inflammation, thereby dampening the inflammatory cascade.[1]

Structure-Activity Relationship (SAR) Studies

While specific quantitative SAR studies on a broad series of epirizole analogs are not extensively available in the public domain, analysis of related pyrazole (B372694) and pyrimidinyl pyrazole derivatives provides valuable insights into the structural requirements for anti-inflammatory and COX inhibitory activity.

Key Structural Features for Activity:

The general structure of pyrazole-based NSAIDs, including epirizole, consists of a central pyrazole ring with various substituents. The nature and position of these substituents significantly influence the compound's potency and selectivity.

-

N-1 Phenyl Ring Substitution: In many pyrazole-based COX-2 inhibitors, the N-1 position of the pyrazole ring is substituted with a phenyl group. A key determinant for COX-2 selectivity is the presence of a methanesulfonyl (SO2Me) or sulfonamide (SO2NH2) group at the para-position of this phenyl ring. This moiety can interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1.

-

C-5 Phenyl Ring Substitution: The C-5 position is often substituted with another phenyl ring. Modifications to this ring can modulate the compound's potency.

-

C-3 and C-4 Substitutions: Substitutions at the C-3 and C-4 positions of the pyrazole ring can also impact activity. For instance, trifluoromethyl groups at C-3 have been associated with potent COX-2 inhibition.

Illustrative Quantitative SAR Data for Pyrazole Derivatives

The following table summarizes the structure-activity relationship data for a series of pyrazole and pyrazolone (B3327878) derivatives as COX inhibitors, illustrating the impact of various substitutions on their inhibitory activity. It is important to note that these are not direct analogs of epirizole but provide a representative understanding of the SAR for this class of compounds.

| Compound ID | R1 (N-1 Phenyl) | R2 (C-5 Phenyl) | R3 (C-3) | R4 (C-4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 4-SO2NH2 | 4-CH3 | CF3 | H | 15 | 0.04 | 375 |

| Compound 1 | 4-SO2NH2 | 4-F | Phenyl | H | >100 | 0.15 | >667 |

| Compound 2 | 4-SO2CH3 | 4-Cl | Phenyl | H | 10.5 | 0.21 | 50 |

| Compound 3 | 4-Cl | 4-OCH3 | H | H | 1.5 | 0.05 | 30 |

| Compound 4 | H | 4-OCH3 | Phenyl | H | 5.2 | 1.2 | 4.3 |

Data synthesized from representative literature on pyrazole-based COX inhibitors for illustrative purposes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of epirizole's mechanism and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.

Prostaglandin (B15479496) Biosynthesis Pathway and Site of Epirizole Action

Caption: Epirizole's primary mechanism of action: inhibition of COX enzymes.

Experimental Workflow for In Vitro COX Inhibition Assay

References

In Vitro COX-1 vs. COX-2 Selectivity of Epirizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information on the COX selectivity of Epirizole, details the general experimental protocols used to determine COX inhibition, and presents the relevant signaling pathways.

Data Presentation

Due to the absence of specific quantitative IC50 values for Epirizole in the available literature, a direct comparison of its in vitro selectivity for COX-1 and COX-2 is not possible. However, to provide a framework for understanding COX inhibition, the following table summarizes the IC50 values and selectivity ratios for several common NSAIDs. This comparative data is essential for contextualizing the potential selectivity profile of Epirizole.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [2] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [2] |

| Celecoxib | 82 | 6.8 | 12 | [2] |

| Rofecoxib | >100 | 25 | >4.0 | [2] |

| Meloxicam | 37 | 6.1 | 6.1 | [2] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [2] |

Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

The determination of in vitro COX-1 and COX-2 inhibition and selectivity is typically performed using established enzymatic or cell-based assays. While the specific protocol used for Epirizole is not documented in the available search results, the following outlines a general methodology commonly employed in the field.

General Workflow for In Vitro COX Inhibition Assay

Caption: A generalized workflow for determining in vitro COX inhibition.

Detailed Methodologies

1. Enzyme Source:

-

COX-1: Often sourced from ram seminal vesicles or recombinant human enzyme.

-

COX-2: Typically recombinant human or ovine enzyme.

2. Assay Principle: The assay measures the enzymatic activity of COX-1 or COX-2 in the presence of varying concentrations of the test inhibitor (Epirizole). The activity is determined by quantifying the production of a specific prostaglandin, most commonly Prostaglandin E2 (PGE2) or Thromboxane B2 (TxB2), from the substrate, arachidonic acid.

3. Incubation: The purified enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations for a defined period at a specific temperature (e.g., 37°C) to allow for binding.

4. Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a set time and is then terminated, often by the addition of an acid.

5. Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using methods such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and common method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity and accuracy.

-

Radioimmunoassay (RIA): A traditional, highly sensitive method.

6. Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathways

The anti-inflammatory effects of Epirizole are mediated through the inhibition of the COX pathway, which is a critical branch of the arachidonic acid cascade.

Arachidonic Acid Metabolism and COX Inhibition

Caption: The role of Epirizole in the arachidonic acid cascade.

Conclusion

Epirizole functions as an anti-inflammatory agent by inhibiting the cyclooxygenase enzymes. While qualitative statements suggest a degree of selectivity for COX-2, a definitive quantitative assessment through in vitro IC50 values is not available in the current body of scientific literature. The provided general experimental protocols and comparative data for other NSAIDs offer a valuable context for researchers and professionals in the field of drug development to understand the methodologies for assessing COX selectivity and to frame the potential therapeutic profile of Epirizole. Further research is warranted to precisely quantify the in vitro COX-1 and COX-2 inhibitory activities of Epirizole to better elucidate its selectivity and, consequently, its clinical efficacy and safety profile.

References

Epirizole's Effect on Inflammatory Cell Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties. While its primary mechanism of action is widely understood to be the inhibition of cyclooxygenase (COX) enzymes, a comprehensive understanding of its effects on intracellular inflammatory signaling cascades is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents. This technical guide provides an in-depth analysis of epirizole's impact on key inflammatory pathways, including the arachidonic acid cascade, and explores its potential interactions with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways to facilitate a deeper understanding of epirizole's molecular mechanisms.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cellular signaling cascades, such as the NF-κB and MAPK pathways, are central to the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Epirizole, a pyrazole (B372694) derivative, is classified as an NSAID.[1] Like other drugs in this class, its primary anti-inflammatory, analgesic, and antipyretic effects are attributed to its ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins (B1171923).[2] However, the full spectrum of its immunomodulatory effects may extend beyond COX inhibition. This guide delves into the known and potential mechanisms by which epirizole modulates inflammatory cell signaling.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The most well-established mechanism of action for epirizole is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are key mediators of inflammation, pain, and fever.[3]

The Arachidonic Acid Cascade

The enzymatic cascade originating from arachidonic acid is a critical pathway in inflammation. Epirizole intervenes at the initial step of this cascade.

Quantitative Data on COX Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Epirizole | Data not available | Data not available | Data not available |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Table 1: Comparative COX Inhibition Data for Various NSAIDs. Data for comparator NSAIDs are from studies on human peripheral monocytes.[4] |

Potential Effects on NF-κB and MAPK Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can be mediated through their influence on key intracellular signaling pathways that regulate the inflammatory response. While direct evidence for epirizole's action on the NF-κB and MAPK pathways is limited, the structural and functional similarities to other pyrazole-containing compounds suggest potential interactions.[6][7]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[8] Some NSAIDs have been shown to inhibit NF-κB activation.[9]

The MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines.[10] Activation of these pathways leads to the phosphorylation and activation of numerous downstream targets, including transcription factors that drive the expression of inflammatory genes. Some pyrazole-based compounds have been identified as inhibitors of p38 MAPK.[11][12]

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Network pharmacology and experimental evidence: MAPK signaling pathway is involved in the anti-asthma roles of Perilla frutescens leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Pharmacological profile of Epirizole and its metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirizole (also known as Mepirizole) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2.[1][2] Beyond its effects on prostaglandin (B15479496) synthesis, Epirizole has also been shown to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes (PMNs), contributing to its overall anti-inflammatory effect.[1][2] This technical guide provides a detailed overview of the pharmacological profile of Epirizole, including its mechanism of action, pharmacokinetic properties, and a summary of available data. While comprehensive quantitative data on its metabolites remains limited in publicly accessible literature, this document consolidates the current understanding of the parent compound.

Mechanism of Action

Epirizole's therapeutic effects are attributed to a multi-faceted mechanism of action that primarily targets key pathways in the inflammatory process.

Inhibition of Cyclooxygenase (COX) Enzymes

Similar to other NSAIDs, Epirizole exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Prostaglandins are crucial mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[2] Epirizole exhibits a degree of selectivity towards inhibiting COX-2, which may be associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Lysosomal Membrane Stabilization

Epirizole has been shown to stabilize lysosomal membranes.[1][2] During inflammation, the release of hydrolytic enzymes from lysosomes can contribute to tissue damage and exacerbate the inflammatory response. By stabilizing these membranes, Epirizole helps to prevent the release of these damaging enzymes.[2]

Inhibition of Polymorphonuclear Leukocyte (PMN) Migration

Epirizole also inhibits the migration of PMNs, a type of white blood cell, to the site of inflammation.[2] The accumulation of PMNs is a hallmark of acute inflammation, and by impeding their migration, Epirizole further dampens the inflammatory cascade.[2]

Pharmacological Data

| Target | Parameter | Value | Reference |

| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | |

| Cyclooxygenase-2 (COX-2) | IC50 | Data not available | |

| Lysosomal Membrane Stabilization | EC50 / % Inhibition | Data not available | |

| PMN Migration Inhibition | IC50 / % Inhibition | Data not available |

Pharmacokinetics

Epirizole is reported to be well-absorbed after oral administration.[2] It undergoes hepatic metabolism and is primarily excreted through the kidneys.[2] The half-life of the drug allows for a dosing regimen that can maintain therapeutic levels in the bloodstream.[2]

Metabolites

Detailed information regarding the specific metabolites of Epirizole and their pharmacological activity is not extensively documented in publicly available literature. Biotransformation of pyrazole-containing compounds can be complex, potentially involving oxidation, demethylation, and conjugation reactions. Further research is required to identify and characterize the metabolites of Epirizole and to determine their contribution, if any, to the overall therapeutic effect or potential for adverse reactions.

Experimental Protocols

The following sections detail the general methodologies for key experiments relevant to the pharmacological profiling of Epirizole.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency of Epirizole on COX-1 and COX-2 activity.

Methodology: A common method is the whole blood assay.

-

Preparation of Human Whole Blood: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant.

-

COX-1 Assay: Aliquots of whole blood are incubated with the test compound (Epirizole) at various concentrations. Clotting is initiated (e.g., by allowing the blood to clot at 37°C for a set time), and the serum is collected. The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).

-

COX-2 Assay: Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression. The test compound (Epirizole) is then added at various concentrations. After incubation, the plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by ELISA.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 production (for COX-1) or PGE2 production (for COX-2) is determined and reported as the IC50 value.

Workflow Diagram:

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Lysosomal Membrane Stabilization Assay

Objective: To assess the ability of Epirizole to stabilize lysosomal membranes.

Methodology: This assay often utilizes isolated lysosomes or erythrocytes as a model system. The release of a marker enzyme, such as β-glucuronidase, upon membrane stress (e.g., hypotonicity or heat) is measured.

-

Isolation of Lysosome-Rich Fraction: A lysosome-rich fraction is isolated from rat liver homogenate by differential centrifugation.

-

Incubation: The lysosomal suspension is incubated with various concentrations of the test compound (Epirizole) or a control vehicle.

-

Induction of Lysis: Lysosomal membrane lysis is induced by subjecting the samples to hypotonic conditions or heat. A control group is maintained under isotonic conditions at 4°C.

-

Enzyme Activity Measurement: The activity of a lysosomal marker enzyme, such as β-glucuronidase, is measured in the supernatant after centrifugation. The total enzyme activity is determined by lysing a separate aliquot of the lysosomal suspension with a detergent (e.g., Triton X-100).

-

Data Analysis: The percentage of enzyme released is calculated for each condition. The ability of the test compound to inhibit enzyme release compared to the control is determined.

Workflow Diagram:

Caption: Experimental workflow for lysosomal membrane stabilization assay.

Polymorphonuclear Leukocyte (PMN) Migration Assay

Objective: To evaluate the effect of Epirizole on the chemotactic migration of PMNs.

Methodology: The Boyden chamber assay is a widely used method for this purpose.

-

Isolation of PMNs: PMNs are isolated from fresh human blood using density gradient centrifugation.

-

Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., fMLP, IL-8).

-

Cell Treatment and Loading: The isolated PMNs are pre-incubated with various concentrations of Epirizole or a vehicle control and then placed in the upper compartment of the Boyden chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.

-

Quantification of Migration: After the incubation period, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a cell-associated enzyme like myeloperoxidase.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the control to determine the percentage of inhibition.

Workflow Diagram:

Caption: Workflow of the Boyden chamber assay for PMN migration.

Signaling Pathways

The primary signaling pathway affected by Epirizole is the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis. A simplified diagram of this pathway is presented below.

Caption: Inhibition of the prostaglandin synthesis pathway by Epirizole.

Conclusion

Epirizole is a non-steroidal anti-inflammatory drug with a multi-target mechanism of action that includes the inhibition of COX enzymes, stabilization of lysosomal membranes, and inhibition of neutrophil migration. While its general pharmacological profile is understood, there is a notable lack of publicly available quantitative data, particularly regarding its COX selectivity and the pharmacological activity of its metabolites. Further research is warranted to fully elucidate the complete pharmacological profile of Epirizole and its metabolites to better understand its therapeutic potential and safety profile.

References

Epirizole: A Technical Guide on its Potential as a Therapeutic Agent for Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirizole, a non-steroidal anti-inflammatory drug (NSAID), presents a potential therapeutic option for the management of arthritis. This document provides a comprehensive technical overview of Epirizole, focusing on its core mechanism of action, available preclinical and clinical insights, and relevant experimental protocols. While specific quantitative data for Epirizole in arthritis models is limited in publicly available literature, this guide synthesizes the existing knowledge and provides representative data from mechanistically similar NSAIDs to illustrate its potential efficacy and guide future research. The primary mechanism of Epirizole involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis, which are key mediators of inflammation and pain. This guide also outlines detailed methodologies for key preclinical arthritis models and in vitro assays relevant to the evaluation of Epirizole and other NSAIDs.

Introduction

Arthritis, encompassing a range of inflammatory joint disorders such as rheumatoid arthritis and osteoarthritis, remains a significant global health challenge. The mainstay of pharmacological intervention often involves the use of non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation. Epirizole, also known as Mepirizole or Methopyrimazole, is a pyrazole (B372694) derivative classified as an NSAID.[1] Like other drugs in its class, Epirizole exhibits analgesic, antipyretic, and anti-inflammatory properties.[2] This technical guide aims to consolidate the available scientific information on Epirizole's potential as a therapeutic agent for arthritis, with a focus on its mechanism of action and preclinical evaluation.

Mechanism of Action

Epirizole's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Beyond COX inhibition, other potential mechanisms that may contribute to Epirizole's anti-inflammatory effects include:

-

Stabilization of lysosomal membranes: This action would prevent the release of pro-inflammatory enzymes from lysosomes within inflammatory cells.

-

Inhibition of polymorphonuclear leukocyte (PMN) migration: By reducing the migration of these immune cells to the site of inflammation, Epirizole could further dampen the inflammatory response.

Signaling Pathway

The anti-inflammatory action of Epirizole is primarily mediated through the inhibition of the prostaglandin biosynthesis pathway.

Figure 1: Inhibition of Prostaglandin Synthesis by Epirizole.

Preclinical Data

Specific quantitative preclinical data for Epirizole in established arthritis models are scarce in the available literature. However, based on its classification as an NSAID, its efficacy can be inferred from studies on mechanistically similar compounds in relevant animal models. The following sections present representative data and protocols for common preclinical arthritis models.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.[5][6]

Table 1: Representative Anti-Inflammatory Effect of an NSAID (Diclofenac) in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Diclofenac | 5 | 0.42 ± 0.03 | 50.6 |

| Diclofenac | 10 | 0.31 ± 0.02 | 63.5 |

*p < 0.05 compared to control. Data are representative and adapted from typical results for NSAIDs in this model.

Adjuvant-Induced Arthritis

The adjuvant-induced arthritis (AIA) model in rats is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[7][8]

Table 2: Representative Therapeutic Effect of an NSAID (Indomethacin) on Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg/day) | Change in Paw Volume (mL) on Day 21 (Mean ± SEM) | Arthritis Score on Day 21 (Mean ± SEM) |

| Arthritic Control | - | 1.52 ± 0.12 | 12.5 ± 0.8 |

| Indomethacin | 1 | 0.85 ± 0.09 | 7.2 ± 0.6 |

| Indomethacin | 3 | 0.51 ± 0.07 | 4.1 ± 0.5 |

*p < 0.05 compared to arthritic control. Data are representative and adapted from typical results for NSAIDs in this model.

Cyclooxygenase (COX) Inhibition

The in vitro inhibitory activity of Epirizole against COX-1 and COX-2 is a key determinant of its efficacy and safety profile.

Table 3: Representative IC50 Values for COX-1 and COX-2 Inhibition by a Non-Selective NSAID

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Representative NSAID | 0.5 | 0.1 | 0.2 |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A lower selectivity index indicates greater selectivity for COX-2. Data are representative of a non-selective NSAID.

Pharmacokinetics

Detailed pharmacokinetic parameters for Epirizole are not extensively reported. It is known to be orally active and undergoes hepatic metabolism, with primary excretion through the kidneys.[3] The half-life is reported to be suitable for maintaining therapeutic blood levels with conventional dosing regimens.

Table 4: Representative Pharmacokinetic Parameters of an Oral NSAID in Rats

| Parameter | Value |

| Tmax (h) | 1.5 |

| Cmax (µg/mL) | 25 |

| AUC (µg·h/mL) | 150 |

| t1/2 (h) | 4 |

Data are representative for a typical NSAID and not specific to Epirizole.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for evaluating the acute anti-inflammatory activity of a test compound.[3][5]

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Dosing: The test compound (e.g., Epirizole) or vehicle is administered, typically orally, 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

Adjuvant-Induced Arthritis in Rats

This protocol describes a common method for inducing a chronic inflammatory arthritis model.[7][8]

Figure 3: Experimental Workflow for Adjuvant-Induced Arthritis.

Methodology:

-

Animals: Lewis or Wistar rats are commonly used.

-

Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.

-

Treatment: The test compound can be administered either prophylactically (starting from the day of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).

-

Assessment of Arthritis:

-

Paw Volume: Measured periodically using a plethysmometer.

-

Arthritis Score: Joints are scored based on the severity of erythema and swelling.

-

Body Weight: Monitored as an indicator of systemic inflammation.

-

-

Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[9]

Figure 4: General Workflow for an In Vitro COX Inhibition Assay.

Methodology:

-

Enzymes: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Clinical Data

A thorough search of publicly available clinical trial databases did not yield extensive, recent, or large-scale clinical trial data specifically for Epirizole in the treatment of arthritis. Its clinical use appears to be limited, and it may not be a widely marketed drug in many regions.

Conclusion and Future Directions

Epirizole, as a pyrazole-derivative NSAID, demonstrates a clear mechanism of action through the inhibition of COX enzymes, which is the foundation for its anti-inflammatory and analgesic effects. While its potential as a therapeutic agent for arthritis is plausible based on its pharmacological class, a significant gap exists in the publicly available, quantitative preclinical and clinical data to robustly support its efficacy and safety profile specifically for this indication.

Future research should focus on:

-

Head-to-head preclinical studies: Comparing the efficacy and safety of Epirizole with other commonly used NSAIDs in validated arthritis models.

-

Detailed pharmacokinetic and pharmacodynamic studies: To establish a clear dose-response relationship and optimal dosing regimen for arthritis.

-

COX selectivity profiling: To definitively characterize its COX-1 versus COX-2 inhibitory activity, which has important implications for its gastrointestinal and cardiovascular safety.

-

Well-designed clinical trials: To evaluate the efficacy and safety of Epirizole in patients with different forms of arthritis.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. chondrex.com [chondrex.com]

- 7. inotiv.com [inotiv.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Basic chemical and physical properties of Epirizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides an in-depth overview of its fundamental chemical and physical characteristics, mechanism of action, and relevant experimental considerations. Quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrammatic representations. This guide is intended to serve as a foundational resource for professionals engaged in drug research and development.

Chemical and Physical Properties

Epirizole is chemically known as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine.[1][2][3] It is an aromatic ether and a pyrimidinyl pyrazole (B372694) derivative.[1][4]

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | [1][2][3] |

| CAS Number | 18694-40-1 | [1][5] |

| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][2][5] |

| Molecular Weight | 234.25 g/mol | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | [1] |

| InChI Key | RHAXSHUQNIEUEY-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following table summarizes key experimentally determined and predicted physicochemical properties of Epirizole.

| Property | Value | Method/Source |

| Melting Point | 90-92 °C | Experimental[1][6] |

| Boiling Point | Not available | |

| Water Solubility | >35.1 µg/mL (at pH 7.4) | Experimental[1] |

| Solubility in other solvents | Sparingly soluble in water; Soluble in dilute acids; Freely soluble in ethanol, benzene, dichloroethane; Also soluble in ether, acetone. | Experimental[7] |

| pKa (Strongest Basic) | 1.96 | Predicted (Chemaxon)[6] |

| logP | 1.45 | Predicted (Chemaxon)[6] |

Experimental Protocols

General Protocol for Melting Point Determination

A standard method for determining the melting point of a crystalline solid like Epirizole involves the use of a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry Epirizole is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.

Mechanism of Action and Signaling Pathway

Epirizole functions as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] By blocking these enzymes, Epirizole prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] Some evidence suggests a degree of selectivity towards COX-2, which may be associated with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[8][9] Additionally, Epirizole has been reported to stabilize lysosomal membranes and inhibit the migration of polymorphonuclear leukocytes, further contributing to its anti-inflammatory effects.[8]

Prostaglandin (B15479496) Synthesis Inhibition Pathway

The following diagram illustrates the signaling pathway affected by Epirizole.

Conclusion

Epirizole is a well-characterized NSAID with defined chemical and physical properties. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, is consistent with other drugs in its class. While specific, detailed experimental protocols for its characterization are not widely published, established analytical methods provide a clear framework for its analysis. This guide provides core technical information to support further research and development activities involving Epirizole.

References

- 1. What is the mechanism of Epirizole? [synapse.patsnap.com]

- 2. Mechanism of biological actions of mepirizole, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is Epirizole used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Epirizole | C11H14N4O2 | CID 3242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Epirizole's Interaction with Lysosomal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epirizole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Beyond this well-established pathway, another proposed, albeit less quantitatively documented, mechanism contributing to its anti-inflammatory effects is the stabilization of lysosomal membranes.[1]

Lysosomes are cellular organelles containing a variety of hydrolytic enzymes.[1] Under inflammatory conditions, the membranes of these lysosomes can become destabilized, leading to the release of their enzymatic contents into the cytoplasm. This leakage can exacerbate tissue damage and amplify the inflammatory cascade.[1][2][3] It is theorized that by stabilizing these membranes, epirizole may prevent the release of these damaging enzymes, thereby contributing to its overall anti-inflammatory profile.[1]

This technical guide provides an in-depth overview of the theoretical interaction between epirizole and lysosomal membrane stabilization. Due to a lack of publicly available, specific quantitative data on this interaction for epirizole, this document presents detailed, generalized experimental protocols that can be employed to investigate and quantify the lysosomal membrane stabilizing effects of epirizole and other NSAIDs. Furthermore, it outlines how to present such data and visualizes the proposed signaling pathways.

Proposed Mechanism of Action: Epirizole and Lysosomal Membrane Stabilization

The anti-inflammatory action of epirizole is multifaceted. The principal mechanism is the inhibition of COX enzymes, which curtails the production of prostaglandins.[1] A secondary, complementary mechanism is believed to be the stabilization of lysosomal membranes.[1] In inflammatory states, various stimuli can lead to the permeabilization of lysosomal membranes, a process known as Lysosomal Membrane Permeabilization (LMP). LMP results in the release of cathepsins and other hydrolases into the cytosol, which can trigger cell death and potentiate the inflammatory response.[4] By stabilizing the lysosomal membrane, epirizole would theoretically prevent or reduce LMP, thereby mitigating a key amplification loop in the inflammatory process.

Quantitative Data Presentation

Table 1: Effect of Epirizole on Lysosomal Enzyme Release in Neutrophils

| Treatment Group | Concentration (µM) | β-Glucuronidase Release (% of Control) | Acid Phosphatase Release (% of Control) |

| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.8 |

| Epirizole | 1 | 92 ± 4.5 | 94 ± 5.1 |

| Epirizole | 10 | 75 ± 3.9 | 78 ± 4.2 |

| Epirizole | 100 | 58 ± 3.1 | 62 ± 3.5 |

| Indomethacin (Positive Control) | 10 | 72 ± 4.1 | 75 ± 3.9 |

| *Hypothetical data presented as mean ± SD. Statistical significance (e.g., p < 0.05, p < 0.01) would be determined relative to the vehicle control. |

Table 2: Quantification of Lysosomal Membrane Stability using Acridine Orange Staining

| Treatment Group | Concentration (µM) | Red Fluorescence Intensity (Arbitrary Units) | Green Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Ratio |

| Vehicle Control | - | 5000 ± 250 | 500 ± 50 | 10.0 |

| Epirizole | 1 | 4800 ± 230 | 600 ± 60 | 8.0 |

| Epirizole | 10 | 4200 ± 210 | 900 ± 90 | 4.7 |

| Epirizole | 100 | 3500 ± 180 | 1500 ± 150 | 2.3 |

| Chloroquine (Destabilizing Agent) | 50 | 1500 ± 150 | 4000 ± 380 | 0.4 |

| Hypothetical data presented as mean ± SD. A decrease in the red/green ratio indicates lysosomal destabilization. Statistical significance would be determined relative to the vehicle control. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of epirizole on lysosomal membrane stabilization.

Protocol 1: Lysosomal Enzyme Release Assay

This protocol measures the activity of lysosomal enzymes released into the cytosol, which is an indicator of lysosomal membrane damage.

4.1.1 Materials

-

Isolated neutrophils or other relevant cell type

-

Epirizole

-

Positive control (e.g., Indomethacin)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Substrates for lysosomal enzymes (e.g., p-nitrophenyl-β-D-glucuronide for β-glucuronidase)

-

96-well microplates

-

Microplate reader

4.1.2 Procedure

-

Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of epirizole, a positive control, and a vehicle control for a predetermined incubation period.

-

Induction of Lysosomal Damage (Optional): In some experimental setups, lysosomal damage can be induced by a chemical or physical stressor after the drug treatment to assess the protective effect of the compound.

-

Separation of Cytosolic and Lysosomal Fractions: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which represents the cytosolic fraction containing released lysosomal enzymes.

-

Cell Lysis: To the remaining cell pellet, add lysis buffer to release the total cellular content of lysosomal enzymes.

-

Enzyme Activity Measurement: Add the appropriate enzyme substrate to both the cytosolic supernatant and the cell lysate. Incubate at 37°C for a specified time.

-

Data Acquisition: Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculation: The percentage of enzyme release is calculated as: (Activity in supernatant / (Activity in supernatant + Activity in lysate)) * 100.

Protocol 2: Acridine Orange Uptake and Release Assay

This method utilizes the metachromatic fluorescent dye Acridine Orange (AO) to assess lysosomal membrane integrity. AO accumulates in intact lysosomes and emits red fluorescence, while in the cytoplasm and nucleus, it emits green fluorescence. A shift from red to green fluorescence indicates lysosomal leakage.

4.2.1 Materials

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Epirizole

-

Acridine Orange (AO) staining solution (1-5 µg/mL in culture medium)

-

Fluorescence microscope or flow cytometer

4.2.2 Procedure

-

Cell Culture and Treatment: Culture cells to a desired confluency. Treat the cells with different concentrations of epirizole or controls.

-

Acridine Orange Staining: Add the AO staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with PBS to remove excess dye.

-

Imaging or Flow Cytometry:

-

Microscopy: Immediately visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images for subsequent analysis.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the intensity of red and green fluorescence per cell.

-

-

Data Analysis: Quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio is indicative of lysosomal membrane permeabilization.

Visualization of Pathways and Workflows

Signaling Pathway of Inflammation and Epirizole's Proposed Action

The following diagram illustrates the general inflammatory cascade and the proposed points of intervention for epirizole, including its primary action on COX enzymes and its theoretical effect on lysosomal membrane stabilization.

References

- 1. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal membrane stabilization by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Epirizole's Inhibition of Polymorphonuclear Leukocyte Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirizole, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated inhibitory effects on the migration of polymorphonuclear leukocytes (PMNs), a key process in the inflammatory response. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and signaling pathways associated with Epirizole's action on PMN chemotaxis. While direct quantitative data from seminal studies are limited, this document consolidates current understanding and proposes a likely mechanism of action involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through phosphodiesterase (PDE) inhibition. Detailed experimental methodologies for studying PMN migration are provided, alongside visual representations of the pertinent signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction

Polymorphonuclear leukocytes, primarily neutrophils, are the first line of defense in the innate immune system. Their directed migration, or chemotaxis, to sites of inflammation is a critical step in combating pathogens and initiating tissue repair. However, excessive or dysregulated PMN infiltration can contribute to tissue damage in various inflammatory conditions.[1] Epirizole, a pyrazolone (B3327878) derivative NSAID, is known for its analgesic and anti-inflammatory properties, which are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] Beyond this well-established mechanism, early research indicated that Epirizole also directly suppresses the migration of leukocytes.[1] This guide delves into the specifics of this inhibitory action, providing a technical resource for researchers in immunology and drug development.

Proposed Mechanism of Action: Inhibition of PMN Migration

The primary evidence for Epirizole's (also referred to as Mepirizole) direct effect on leukocyte migration stems from the work of Tanaka et al. (1977), which described the suppressive effects on leukocyte chemotaxis both in vivo and in vitro. While the full quantitative details of this original study are not widely available, the findings point towards a direct modulatory effect on the cellular machinery of migration.

A plausible molecular mechanism for this inhibition is the modulation of intracellular cyclic nucleotide signaling. The migration of neutrophils is a complex process governed by a delicate balance of intracellular signaling molecules, with cyclic adenosine monophosphate (cAMP) playing a significant inhibitory role. Elevation of intracellular cAMP levels in neutrophils has been shown to suppress their chemotactic response. This is achieved through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP. Specifically, PDE4 has been identified as a key regulator of neutrophil activation and migration.

It is hypothesized that Epirizole, like some other anti-inflammatory compounds, may exert its inhibitory effect on PMN migration by inhibiting PDE, leading to an accumulation of intracellular cAMP. This, in turn, dampens the downstream signaling cascades necessary for cell polarization and motility.

Signaling Pathways in Neutrophil Chemotaxis

Neutrophil chemotaxis is initiated by the binding of chemoattractants (e.g., chemokines like IL-8, bacterial peptides like fMLP) to G-protein coupled receptors (GPCRs) on the cell surface. This triggers a cascade of intracellular events, broadly categorized into "frontness" and "backness" signals that orchestrate cell polarization and directed movement.

-

"Frontness" Signaling: At the leading edge of the cell, GPCR activation leads to the dissociation of G-protein subunits, activating phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for various proteins containing pleckstrin homology (PH) domains, such as Akt and Rac guanine (B1146940) nucleotide exchange factors (GEFs). This cascade ultimately leads to the activation of the Rho GTPase Rac, which promotes the polymerization of actin filaments, driving the formation of lamellipodia and pseudopods that propel the cell forward.

-

"Backness" Signaling: Concurrently, at the trailing edge of the cell, RhoA is activated, which promotes the contraction of the actin-myosin cytoskeleton, leading to the retraction of the uropod.

The proposed inhibitory action of Epirizole via cAMP elevation would likely interfere with the "frontness" signaling pathway. Increased cAMP levels can activate Protein Kinase A (PKA), which can phosphorylate and inhibit key components of the chemotactic machinery.

Signaling Pathway of Neutrophil Chemotaxis and Proposed Inhibition by Epirizole

Caption: Proposed signaling pathway for Epirizole's inhibition of PMN migration.

Experimental Protocols

To investigate the inhibitory effects of Epirizole on PMN migration, a variety of in vitro assays can be employed. The following are detailed methodologies for key experiments.

Isolation of Human Polymorphonuclear Leukocytes

A prerequisite for most in vitro migration assays is the isolation of a pure population of PMNs from whole blood.

Materials:

-

Anticoagulated (e.g., with ACD or heparin) whole human blood

-

Dextran (B179266) solution (e.g., 6% in saline)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Protocol:

-

Mix whole blood with dextran solution at a 4:1 ratio.

-

Allow red blood cells to sediment for 30-45 minutes at room temperature.

-

Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers, leaving the PMN-rich pellet at the bottom.

-

Resuspend the pellet in HBSS and perform red blood cell lysis using a hypotonic lysis buffer.

-

Wash the remaining PMNs with HBSS and resuspend in the appropriate assay buffer.

-

Assess cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation.

Chemotaxis Assay: Modified Boyden Chamber

The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of cells.[3]

Materials:

-

Multi-well Boyden chamber apparatus

-

Polycarbonate membranes with a 3-5 µm pore size

-

Chemoattractant (e.g., fMLP, IL-8)

-

Epirizole stock solution

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Prepare a stock solution of Epirizole in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Pre-incubate the isolated PMNs with various concentrations of Epirizole or vehicle control for 30-60 minutes at 37°C.

-

Add the PMN suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix the membrane in methanol.

-

Stain the migrated cells on the lower surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of migration for each Epirizole concentration compared to the vehicle control.

Experimental Workflow for Boyden Chamber Assay

Caption: Workflow for assessing Epirizole's effect on PMN migration.

Quantitative Data Presentation

Table 1: Hypothetical Quantitative Data on the Inhibition of PMN Migration by Epirizole

| Parameter | Value | Conditions | Reference |

| IC50 (in vitro) | e.g., 50 µM | Human PMNs, Chemoattractant: fMLP (10 nM), Boyden Chamber Assay | (Hypothetical) |

| Maximum Inhibition | e.g., 85% | At 100 µM Epirizole | (Hypothetical) |

| Effect on Random Migration | e.g., No significant effect | No chemoattractant gradient | (Hypothetical) |

| In vivo Efficacy | e.g., 40% reduction in PMN infiltration | Rat model of peritonitis, 10 mg/kg Epirizole | (Hypothetical) |

Conclusion and Future Directions

Epirizole's role as an inhibitor of polymorphonuclear leukocyte migration presents an intriguing aspect of its anti-inflammatory profile, distinct from its well-documented effects on cyclooxygenase. The proposed mechanism involving the inhibition of phosphodiesterase and subsequent elevation of intracellular cAMP provides a solid framework for further investigation. Future research should focus on definitively identifying the specific PDE isoforms targeted by Epirizole in PMNs and quantifying the dose-dependent effects on cAMP levels. Furthermore, modern techniques such as live-cell imaging and microfluidic-based chemotaxis assays could provide more detailed insights into the spatiotemporal dynamics of Epirizole's inhibitory action on migrating neutrophils. Elucidating these molecular details will not only enhance our understanding of this established therapeutic agent but may also pave the way for the development of more targeted anti-inflammatory drugs that selectively modulate leukocyte trafficking.

References

Epirubicin's Influence on Multidrug Resistance-1 (MDR1) mRNA Expression in Caco-2 Cells: A Technical Overview

Disclaimer: Initial literature searches for the non-steroidal anti-inflammatory drug "epirizole" did not yield studies investigating its effect on MDR1 mRNA expression in Caco-2 cells. However, extensive research exists for "epirubicin," an anthracycline chemotherapy agent and a known substrate and inducer of P-glycoprotein (the protein product of the MDR1 gene). It is plausible that the original query intended to investigate epirubicin (B1671505). This document will, therefore, focus on the effects of epirubicin on MDR1 mRNA expression in the Caco-2 cell line.

This technical guide provides an in-depth analysis of the effects of epirubicin on the expression of Multidrug Resistance-1 (MDR1) messenger RNA (mRNA) in Caco-2 cells, a widely utilized in vitro model for the human intestinal epithelium. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Executive Summary